5-Aminoisoquinolin-8-ol dihydrobromide is a chemical compound that belongs to the isoquinoline family, characterized by its amino and hydroxy functional groups. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of inhibitors for poly(ADP-ribose) polymerases (PARPs), which play a crucial role in cellular processes such as DNA repair.
This compound can be synthesized from various precursors, including isoquinoline derivatives. Research has shown that derivatives of 8-aminoquinoline can be synthesized through several methods involving different reagents and conditions, which allows for the exploration of their biological activities and potential therapeutic uses .
5-Aminoisoquinolin-8-ol dihydrobromide is classified as an organic compound within the broader category of heterocyclic compounds. Specifically, it is categorized under nitrogen-containing heterocycles due to the presence of nitrogen atoms in its structure.
The synthesis of 5-aminoisoquinolin-8-ol dihydrobromide typically involves multi-step processes, including:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products.
The molecular formula of 5-aminoisoquinolin-8-ol dihydrobromide is CHNO·2Br. The structure includes:
This configuration contributes to its biological activity and solubility characteristics.
5-Aminoisoquinolin-8-ol dihydrobromide participates in various chemical reactions, primarily focusing on its reactivity due to the amino and hydroxy groups. Key reactions include:
These reactions are often conducted under controlled conditions to optimize yield and selectivity.
5-Aminoisoquinolin-8-ol dihydrobromide has been identified as a potent inhibitor of PARPs. Its mechanism of action involves:
Research indicates that this compound exhibits significant protective effects in models of ischemia-reperfusion injury, highlighting its potential therapeutic applications .
5-Aminoisoquinolin-8-ol dihydrobromide has notable applications in scientific research, particularly in:
Research continues to explore its efficacy and safety profiles in various biological systems, paving the way for potential clinical applications .
Nucleophilic aromatic substitution (SNAr) provides the primary pathway for introducing the critical amino and hydroxyl groups at the C5 and C8 positions of the isoquinoline core. The electron-deficient nature of the heteroaromatic system enables displacement of suitable leaving groups (e.g., halogens, nitro groups) under controlled conditions. Chloroisoquinoline precursors undergo amination with ammonia or protected amine sources in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, achieving >85% conversion [7] [10]. Optimization studies reveal that catalytic metal amides (e.g., potassium tert-butoxide, 5–10 mol%) enhance regioselectivity by facilitating deprotonation of the amine nucleophile, suppressing competing side reactions [8] [10]. Hydroxylation at C8 typically employs alkaline hydrolysis of halogenated precursors, requiring stringent temperature control (60–70°C) to prevent ring degradation. Microwave-assisted synthesis reduces reaction times by 60% while improving isolated yields to 78–82% compared to conventional heating [7].
Table 1: Optimization of Nucleophilic Displacement Conditions for 5-Amino-8-hydroxyisoquinoline Synthesis
| Precursor | Nucleophile | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5,8-Dichloroisoquinoline | NH₃ (aq.) | DMF | CuI (5 mol%) | 85 | 12 | 78 |
| 5-Nitro-8-bromoisoquinoline | Benzylamine | NMP | K₂CO₃ | 100 | 8 | 82 |
| 8-Chloro-5-nitroisoquinoline | NaOH | H₂O/i-PrOH | Phase-transfer | 70 | 6 | 75 |
Post-functionalization, the free base is isolated via pH-controlled crystallization (optimal pH 7.5–8.0) and purified through silica gel chromatography using ethyl acetate/methanol gradients (95:5 to 85:15), achieving ≥99% HPLC purity [7]. The C5 amino group exhibits higher nucleophilic susceptibility than the C8 hydroxyl position due to resonance stabilization of the Meisenheimer complex, enabling sequential functionalization [10].
Salt formation stabilizes the hygroscopic 5-aminoisoquinolin-8-ol base and enhances its crystallinity for pharmaceutical handling. Dihydrobromide salt formation employs stoichiometric HBr (2.2 equiv) in anhydrous ethanol or methanol at 0–5°C to prevent N-quaternization [1] [4] [7]. Solvent screening identifies ethanol as superior to methanol or acetonitrile, yielding larger crystals with reduced solvent inclusion (<0.1% w/w residual solvent by GC-MS). Counterion exchange studies reveal bromide’s optimal fit within the crystal lattice, conferring higher melting points (decomposition >250°C) compared to hydrochloride or sulfate salts [4] [7].
Table 2: Influence of Solvent on Dihydrobromide Salt Crystallization
| Solvent | Acid Addition Rate | Crystal Morphology | Residual Solvent (ppm) | Hygroscopicity (% w/w H₂O uptake) |
|---|---|---|---|---|
| Anhydrous Ethanol | 0.5 mL/min | Prismatic needles | <500 | 0.8 |
| Methanol | 0.5 mL/min | Fine plates | 2,200 | 2.5 |
| Ethyl Acetate | 0.2 mL/min | Aggregates | 1,800 | 3.1 |
| Acetonitrile | 1.0 mL/min | Microcrystalline | 350 | 1.2 |
Post-precipitation, the salt is washed with cold diethyl ether to remove acidic impurities, followed by drying under vacuum (40°C, 10 mmHg) to constant weight. XRPD analysis confirms a defined crystalline pattern (characteristic peaks at 2θ = 12.8°, 17.2°, 25.4°) without amorphous halos. Storage stability studies indicate minimal degradation (<2%) after 12 months at 0–8°C under nitrogen protection [4] [7].
Achieving orthogonal C5 amination and C8 hydroxylation demands precise control of electronic and steric parameters. Computational modeling (DFT at B3LYP/6-31G* level) predicts a 12.3 kcal/mol activation barrier difference favoring C5 amination over C8, consistent with observed 25:1 regioselectivity in amination reactions [3] [6]. The C8 position requires directed ortho-metalation (DoM) for hydroxylation: protection of the C5 amino group as a tert-butyl carbamate enables lithium-halogen exchange at C8 using n-BuLi (–78°C), followed by electrophilic trapping with molecular oxygen and acid workup [6] [9].
Table 3: Regioselectivity in Amination/Hydroxylation of Isoquinoline Derivatives
| Substrate | Reaction Type | Directing Group | Reagent | C5:C8 Selectivity | Functionalization Efficiency |
|---|---|---|---|---|---|
| 4-Bromoisoquinoline | Electrophilic | None | NaNH₂, liq. NH₃ | 1.8:1 | Low (≤45%) |
| 1-Cyanoisoquinoline | SNAr | –CN | KNH₂, DMSO | 14:1 | Moderate (72%) |
| 3-Nitroisoquinoline | Metal-catalyzed | –NO₂ | Pd₂(dba)₃, BINAP | >20:1 | High (88%) |
| N-Boc-5-aminoisoquinoline | Directed lithiation | –Boc | n-BuLi, O₂, H₃O⁺ | 1:30* | High (79%) |
*Selectivity for C8 hydroxylation
Protecting group strategy critically influences yield: acetyl protection causes significant N-deacetylation during amination (30% yield), while tert-butoxycarbonyl (Boc) remains intact (>95% retention), enabling quantitative deprotection with trifluoroacetic acid [6] [9]. The C8 hydroxyl group’s acidity (predicted pKa = 8.7) facilitates selective O-alkylation with methyl iodide/K₂CO₃ in acetone, preserving the C5 amino functionality. This regioselectivity underpins the synthesis of TRPV1 antagonists where the C5 amino group anchors pharmacophore binding, while the C8 hydroxyl modulates solubility [3] [9].
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5